

Performance Evaluation of Pentyl Propyl Ether as a Solvent: A Comparative Guide

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Compound of Interest

Compound Name: *Pentyl propyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of **pentyl propyl ether** as a solvent, presenting a comparative analysis with other commonly used ether solvents. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding solvent selection. The guide details the physicochemical properties of these solvents, outlines the experimental protocols for their evaluation, and offers a qualitative comparison of their typical applications.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate solvent is critical for the success of chemical reactions, extractions, and various other processes. The performance of a solvent is dictated by its physical and chemical properties. This section provides a quantitative comparison of key physicochemical properties of **pentyl propyl ether** and several alternative ether solvents: diethyl ether, tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), dipropyl ether, and dibutyl ether.

Property	Pentyl Propyl Ether	Diethyl Ether	Tetrahydrofuran (THF)	Methyl tert-Butyl Ether (MTBE)	Dipropyl Ether	Dibutyl Ether
Molecular Formula	C ₈ H ₁₈ O	C ₄ H ₁₀ O	C ₄ H ₈ O	C ₅ H ₁₂ O	C ₆ H ₁₄ O	C ₈ H ₁₈ O
Molecular Weight (g/mol)	130.23	74.12	72.11	88.15	102.17	130.23
Boiling Point (°C)	130-132[1]	34.6	66	55.2	88-90[2]	142-143[3][4]
Melting Point (°C)	~ -71[1]	-116.3	-108.4	-109	-123[2]	-98[3][4]
Density (g/cm ³ at 20°C)	~ 0.8[1]	0.713	0.889	0.74	0.736[2]	0.764[3][4]
Vapor Pressure (kPa at 20°C)	~ 0.945 (7.09 mmHg)[1]	58.7	17.3	26.8	7.33 (55 mmHg)[2]	0.64 (4.8 mmHg)[4][5]
Water Solubility	Limited	6.9 g/100 mL (20°C)	Miscible	4.2 g/100 mL (20°C)	Slightly soluble[2]	0.113 g/L (20°C)[3]
Log P (Octanol/Water)	~ 2.6	0.89	0.45	1.05	~1.9	3.35[6]

Note: The properties of common solvents can be found in numerous chemical handbooks and databases. The data for diethyl ether, THF, and MTBE are widely established and readily available.

Performance in Applications: A Qualitative Overview

While direct quantitative comparative data on the performance of **pentyl propyl ether** in specific applications is limited in publicly available literature, its physicochemical properties allow for a qualitative assessment of its potential uses relative to other ether solvents.

- Grignard Reactions: Dibutyl ether is a known solvent for Grignard syntheses.^[7] Given its structural similarity, **pentyl propyl ether** could also be a suitable solvent for such reactions, particularly when a higher boiling point than diethyl ether or THF is desired to allow for higher reaction temperatures.
- Extractions: The limited water solubility and hydrophobicity of **pentyl propyl ether**, as indicated by its positive log P value, suggest its utility as an extraction solvent for organic compounds from aqueous solutions.^[1] Its higher boiling point compared to diethyl ether would result in lower solvent losses during extraction and subsequent removal. The choice of solvent can significantly impact extraction yield depending on the polarity of the target compounds.^{[8][9][10]}
- General Organic Synthesis: **Pentyl propyl ether**'s relatively low reactivity under standard conditions makes it a stable medium for a variety of organic reactions where a moderately polar, aprotic environment is required.^[1] Its boiling point of 130-132°C allows for a wider range of reaction temperatures compared to lower-boiling ethers like diethyl ether and THF.

Experimental Protocols

This section provides detailed methodologies for the determination of key solvent properties, based on internationally recognized standards.

Density Determination (Based on ASTM D4052)

Objective: To determine the density of a liquid solvent using a digital density meter.^{[11][12][13]}

Apparatus:

- Digital density meter with an oscillating U-tube.^{[11][13]}
- Syringe or automated sampler for sample injection.
- Thermostatically controlled bath to maintain the sample at the desired temperature.

Procedure:

- **Calibration:** Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water).
- **Sample Preparation:** Ensure the solvent sample is homogeneous and free of air bubbles.
- **Sample Injection:** Introduce a small volume (approximately 1-2 mL) of the solvent into the oscillating sample tube of the density meter.[\[11\]](#)
- **Measurement:** The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[\[11\]](#) This frequency is then used to calculate the density of the solvent at the specified temperature.
- **Data Recording:** Record the density value displayed by the instrument.

Boiling Point Determination (Based on OECD 103)

Objective: To determine the boiling point of a liquid solvent.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Apparatus:

- Ebulliometer or a similar apparatus for boiling point determination.
- Calibrated thermometer.
- Heating mantle or oil bath.

Procedure (using the Siwoloboff method as an example):

- **Sample Preparation:** Place a small amount of the solvent into a sample tube.
- **Capillary Insertion:** Invert a sealed capillary tube into the sample tube.
- **Heating:** Heat the sample tube in a controlled manner.
- **Observation:** Observe the stream of bubbles emerging from the open end of the capillary tube.

- **Cooling and Measurement:** Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point of the solvent.[\[14\]](#)

Kinematic Viscosity Determination (Based on ASTM D445)

Objective: To determine the kinematic viscosity of a liquid solvent by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[\[19\]](#)
[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type).
- Constant temperature bath.
- Stopwatch.

Procedure:

- **Sample Preparation:** Filter the solvent to remove any particulate matter.
- **Viscometer Charging:** Introduce a precise volume of the solvent into the viscometer.
- **Thermal Equilibration:** Place the viscometer in the constant temperature bath until the sample reaches the desired temperature.
- **Flow Measurement:** Draw the liquid up through the capillary to a point above the upper timing mark.
- **Timing:** Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
- **Calculation:** Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.

Vapor Pressure Determination (Based on OECD 104)

Objective: To determine the vapor pressure of a liquid solvent at different temperatures.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Apparatus:

- Apparatus for one of the accepted methods (e.g., static method, dynamic method, isoteniscope method).
- Pressure measuring device.
- Thermostatically controlled bath.

Procedure (using the static method as an example):

- Sample Degassing: Degas the solvent sample to remove dissolved gases.
- Equilibration: Place the degassed sample in a thermostatically controlled container and allow it to reach thermal equilibrium at the desired temperature.
- Pressure Measurement: Measure the pressure of the vapor in equilibrium with the liquid using a suitable pressure measuring device.
- Repeat at Different Temperatures: Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Partition Coefficient (n-octanol/water) Determination (Based on OECD 117)

Objective: To determine the n-octanol/water partition coefficient (Log P) of a substance using High-Performance Liquid Chromatography (HPLC).[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Reverse-phase HPLC column.

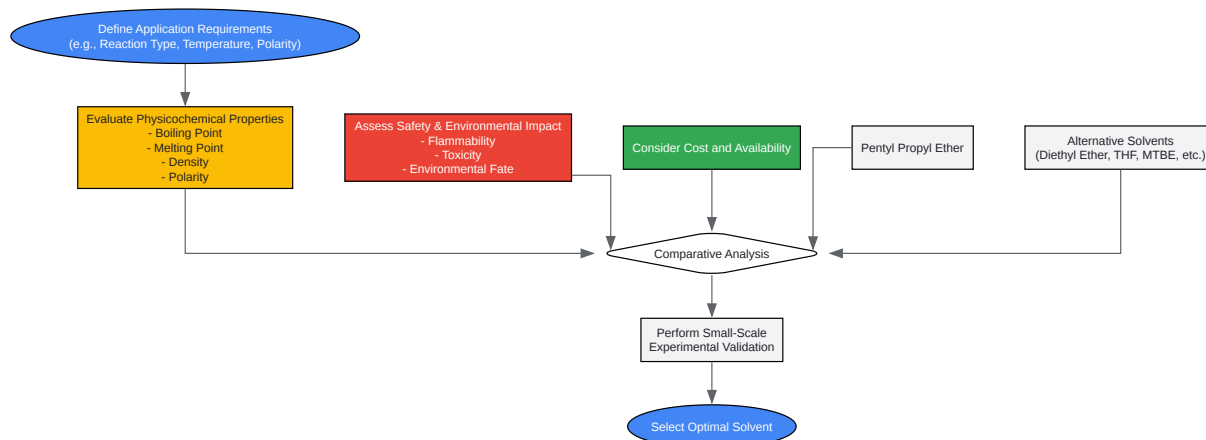
- Mobile phase (e.g., methanol/water mixture).
- Reference substances with known Log P values.

Procedure:

- Calibration: Create a calibration curve by injecting reference substances with known Log P values and recording their retention times.
- Sample Analysis: Dissolve the **pentyl propyl ether** in the mobile phase and inject it into the HPLC system.
- Retention Time Measurement: Determine the retention time of the **pentyl propyl ether**.
- Log P Calculation: Use the calibration curve to determine the Log P value of the **pentyl propyl ether** based on its retention time.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent, considering **pentyl propyl ether** and its alternatives.



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Caption: A workflow for solvent selection.

Conclusion

Pentyl propyl ether presents itself as a viable alternative to more common ether solvents, particularly in applications requiring a higher boiling point and moderate polarity. Its physicochemical properties, such as a wide liquid range and limited water solubility, make it suitable for various synthetic and extractive processes. However, the selection of an optimal solvent necessitates a thorough evaluation of all relevant properties, including safety, environmental impact, and cost, in the context of the specific application. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and reproducible manner. Further research generating direct comparative

performance data in specific chemical transformations would be invaluable for solidifying the position of **pentyl propyl ether** in the solvent selection landscape.

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